Cas no 2172187-36-7 (2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine)

2-{(5-Chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine is a heterocyclic compound featuring a furan-thioether linkage to a pyridine core, functionalized with chlorine and iodine substituents. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization. The presence of both halogen atoms enhances its utility in selective functionalization, enabling precise modifications for target molecule development. Its stability under standard conditions ensures ease of handling, while the electron-rich furan and electron-deficient pyridine moieties contribute to diverse electronic properties. This compound is well-suited for applications in medicinal chemistry, agrochemical research, and materials science, where tailored heterocyclic frameworks are essential.
2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine structure
2172187-36-7 structure
商品名:2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine
CAS番号:2172187-36-7
MF:C10H7ClINOS
メガワット:351.591152429581
CID:6276488
PubChem ID:165607622

2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine 化学的及び物理的性質

名前と識別子

    • 2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine
    • EN300-1290088
    • 2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
    • 2172187-36-7
    • インチ: 1S/C10H7ClINOS/c11-9-3-2-8(14-9)6-15-10-4-1-7(12)5-13-10/h1-5H,6H2
    • InChIKey: BMTANYFUOIYJHO-UHFFFAOYSA-N
    • ほほえんだ: IC1=CN=C(C=C1)SCC1=CC=C(O1)Cl

計算された属性

  • せいみつぶんしりょう: 350.89816g/mol
  • どういたいしつりょう: 350.89816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 51.3Ų

2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1290088-50mg
2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
2172187-36-7
50mg
$768.0 2023-10-01
Enamine
EN300-1290088-1000mg
2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
2172187-36-7
1000mg
$914.0 2023-10-01
Enamine
EN300-1290088-5000mg
2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
2172187-36-7
5000mg
$2650.0 2023-10-01
Enamine
EN300-1290088-250mg
2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
2172187-36-7
250mg
$840.0 2023-10-01
Enamine
EN300-1290088-10000mg
2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
2172187-36-7
10000mg
$3929.0 2023-10-01
Enamine
EN300-1290088-1.0g
2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
2172187-36-7
1g
$0.0 2023-06-07
Enamine
EN300-1290088-100mg
2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
2172187-36-7
100mg
$804.0 2023-10-01
Enamine
EN300-1290088-2500mg
2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
2172187-36-7
2500mg
$1791.0 2023-10-01
Enamine
EN300-1290088-500mg
2-{[(5-chlorofuran-2-yl)methyl]sulfanyl}-5-iodopyridine
2172187-36-7
500mg
$877.0 2023-10-01

2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine 関連文献

2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridineに関する追加情報

Introduction to 2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine (CAS No. 2172187-36-7)

2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine, a compound with the chemical identifier CAS No. 2172187-36-7, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound features a pyridine core substituted with an iodopyridine moiety and a 5-chlorofuran-2-ylmethylsulfanyl group, making it a versatile scaffold for drug discovery and development. The unique structural attributes of this molecule have garnered considerable attention from researchers exploring novel therapeutic agents.

The pyridine ring is a cornerstone in medicinal chemistry due to its prevalence in numerous bioactive molecules. Its ability to interact with biological targets through hydrogen bonding and hydrophobic effects makes it an invaluable component in drug design. In particular, the introduction of an iodine atom at the 5-position of the pyridine ring enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity towards biological targets.

The presence of the 5-chlorofuran-2-ylmethylsulfanyl group adds another layer of complexity to this compound, providing multiple sites for interaction with biological systems. The sulfur atom in this moiety can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for optimizing binding affinity. Additionally, the chloro substituent on the furan ring can influence electronic properties and metabolic stability, factors that are carefully considered during drug design.

Recent studies have highlighted the potential of iodopyridine derivatives as pharmacophores in the development of small-molecule inhibitors targeting various diseases. For instance, research has demonstrated that compounds containing an iodopyridine moiety exhibit promising activity against kinases and other enzymes implicated in cancer progression. The ability to modify these compounds further through palladium-catalyzed cross-coupling reactions has opened up new avenues for designing more potent and selective inhibitors.

The combination of the iodopyridine and 5-chlorofuran-2-ylmethylsulfanyl groups in 2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine makes it an attractive candidate for further exploration in medicinal chemistry. Researchers have leveraged this compound as a building block to synthesize novel analogs with enhanced pharmacological properties. For example, modifications at the iodine or sulfur positions have led to derivatives with improved solubility, reduced toxicity, and increased target specificity.

In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. Its structural features make it a suitable candidate for developing agents targeting neurological disorders, where precise molecular interactions are crucial for efficacy. Furthermore, its reactivity allows for the creation of prodrugs or bioconjugates that can be tailored for specific delivery systems, enhancing therapeutic outcomes.

The synthesis of 2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include halogenation of pyridine derivatives followed by functionalization at the furan ring. These synthetic strategies highlight the importance of understanding reaction mechanisms and optimizing conditions to achieve high yields and purity.

The compound's potential as a lead molecule has been validated through computational modeling and experimental validation. Molecular docking studies have predicted favorable interactions between this compound and various biological targets, providing a rational basis for further experimental investigations. Such studies are essential for guiding medicinal chemists in optimizing lead compounds into viable drug candidates.

The future direction of research on 2-{(5-chlorofuran-2-yl)methylsulfanyl}-5-iodopyridine is likely to focus on expanding its therapeutic applications and improving its pharmacokinetic properties. Advances in biocatalysis and flow chemistry may also contribute to more efficient synthetic routes, reducing costs and environmental impact. As our understanding of disease mechanisms evolves, this compound will continue to serve as a valuable tool in the quest for novel therapeutics.

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